molecular formula C22H19Cl2NO4S B444659 Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate

Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B444659
M. Wt: 464.4g/mol
InChI Key: BUIWDRCBKCJGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, chlorophenyl groups, and a methylpropanoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorophenol with methyl 2-bromo-2-methylpropanoate to form methyl 2-(4-chlorophenoxy)-2-methylpropanoate. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenoxy)propanoate
  • Methyl 2-(4-chloro-3-methylphenoxy)propanoate
  • Methyl 2-(4-bromophenoxy)propanoate

Uniqueness

Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C22H19Cl2NO4S

Molecular Weight

464.4g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H19Cl2NO4S/c1-22(2,29-16-10-8-15(24)9-11-16)21(27)25-19-18(20(26)28-3)17(12-30-19)13-4-6-14(23)7-5-13/h4-12H,1-3H3,(H,25,27)

InChI Key

BUIWDRCBKCJGKG-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)Cl)C(=O)OC)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)Cl)C(=O)OC)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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